N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole dioxide core fused with an isoxazole-5-carboxamide moiety. The ethyl linker between the thiadiazole and isoxazole groups likely enhances conformational flexibility, while the isoxazole-5-carboxamide substituent may influence target binding affinity and solubility.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-16-10-4-2-3-5-11(10)17(22(16,19)20)9-8-14-13(18)12-6-7-15-21-12/h2-7H,8-9H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKUJILLUPDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
The most straightforward disconnection is at the amide bond, which leads to two key fragments:
- 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine (Fragment A)
- Isoxazole-5-carboxylic acid (Fragment B)
Preparation of the Benzo[c]thiadiazole Core
Traditional Methods for Benzo[c]thiadiazole Synthesis
The benzo[c]thiadiazole heterocyclic system serves as the foundational scaffold of our target molecule. Classically, benzo[c]thiadiazoles are prepared from ortho-phenylenediamine derivatives through reaction with thionyl chloride (SOCl₂). This transformation proceeds via a bis-sulfinylation of the diamine followed by intramolecular condensation to form the heterocyclic ring. The reaction is typically conducted in an inert solvent such as toluene or dichloromethane, often in the presence of a base like triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.
An alternative approach involves the reaction of ortho-phenylenediamine with sulfur monochloride (S₂Cl₂) in the presence of a base. This method directly introduces the thiadiazole sulfur atom and can be advantageous in certain contexts, though it requires careful handling due to the reactive nature of sulfur monochloride.
Table 2: Traditional Methods for Benzo[c]thiadiazole Synthesis
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Thionyl chloride method | ortho-Phenylenediamine, SOCl₂, Base (Et₃N or pyridine) | Toluene or DCM, 0°C to reflux, 3-6 h | 70-85% | Widely used, reliable, scalable | Generates HCl, requires anhydrous conditions |
| Sulfur monochloride method | ortho-Phenylenediamine, S₂Cl₂, Base | DCM or THF, -10°C to rt, 2-4 h | 65-80% | Direct introduction of sulfur | Handling hazards with S₂Cl₂ |
| N-Sulfinylaniline method | ortho-Phenylenediamine, PhNSO, Lewis acid | Toluene, reflux, 4-8 h | 60-75% | Milder conditions | Lower yields, requires preparation of PhNSO |
Modern Approaches and Catalytic Methods
Recent advances in heterocyclic chemistry have led to improved methods for benzo[c]thiadiazole synthesis. Transition metal-catalyzed approaches have emerged as powerful tools for constructing these heterocyclic systems under milder conditions and with enhanced selectivity.
One notable approach involves the copper-catalyzed cyclization of N,N'-diarylureas with elemental sulfur. This method offers the advantage of using readily available starting materials and avoiding highly reactive and corrosive reagents like thionyl chloride.
Another modern approach utilizes microwave-assisted synthesis, which significantly reduces reaction times and often leads to improved yields. The microwave-enhanced reaction of ortho-phenylenediamine with thionyl chloride can be completed in minutes rather than hours, with comparable or superior yields to conventional heating methods.
Table 3: Modern and Catalytic Methods for Benzo[c]thiadiazole Synthesis
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cu-catalyzed cyclization | N,N'-diarylurea, S₈, Cu catalyst | DMF, 120°C, 12 h | 70-88% | Mild conditions, available starting materials | High temperature, longer reaction time |
| Microwave-assisted synthesis | ortho-Phenylenediamine, SOCl₂, Base | MW, 120°C, 10-15 min | 75-90% | Rapid reaction, high yields | Requires specialized equipment |
| One-pot from nitro compounds | ortho-Nitroaniline, Reducing agent, SOCl₂ | One-pot, various conditions | 60-75% | Fewer isolation steps | Variable yields depending on substrate |
N-functionalization to Introduce the Methyl Group
The target compound contains a 3-methyl-substituted benzo[c]thiadiazole, requiring N-methylation of the thiadiazole ring. This transformation can be achieved through several methods, with direct N-alkylation being the most straightforward approach.
N-alkylation of benzo[c]thiadiazoles typically employs a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent such as methyl iodide or dimethyl sulfate. Common bases include sodium hydride, potassium tert-butoxide, or lithium hexamethyldisilazide (LiHMDS). The reaction is usually conducted in aprotic solvents like THF, DMF, or DMSO.
An alternative approach involves reductive alkylation using formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method can offer milder conditions and potentially higher selectivity.
Table 4: Methods for N-Methylation of Benzo[c]thiadiazoles
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct N-alkylation | CH₃I or (CH₃)₂SO₄, Strong base (NaH, t-BuOK) | DMF or DMSO, 0°C to rt, 2-4 h | 75-90% | High yields, direct method | Requires strong base, potential for over-alkylation |
| Reductive alkylation | HCHO, NaBH₃CN or NaBH(OAc)₃ | MeOH or DCE, rt, 3-6 h | 70-85% | Milder conditions, selective | May require optimization for specific substrates |
| Phase-transfer catalysis | CH₃I, Solid base (K₂CO₃), PTC | CH₂Cl₂/H₂O, rt, 6-12 h | 65-80% | Mild conditions, easily scalable | Lower yields, longer reaction times |
Oxidation to the Dioxide Derivative
The final key transformation in preparing the thiadiazole core of our target compound is the oxidation of the thiadiazole sulfur to the corresponding dioxide. This oxidation can be accomplished using various oxidizing agents, with meta-chloroperbenzoic acid (m-CPBA) being one of the most commonly employed reagents for this purpose.
The oxidation of benzo[c]thiadiazoles to their dioxide derivatives typically proceeds through a sequential oxidation, potentially allowing for isolation of the monoxide intermediate if desired. Careful control of reaction conditions, particularly temperature and the number of equivalents of oxidizing agent, is crucial for achieving selective oxidation.
Other oxidizing systems that can be employed include hydrogen peroxide in combination with various catalysts, oxone (potassium peroxymonosulfate), or sodium periodate.
Table 5: Methods for Oxidation of Benzo[c]thiadiazoles to Dioxides
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| m-CPBA oxidation | m-CPBA (2-3 equiv.) | CH₂Cl₂, 0°C to rt, 4-8 h | 80-95% | High yields, reliable | Requires careful handling of peroxy acid |
| H₂O₂/catalyst system | H₂O₂, Catalyst (e.g., Na₂WO₄) | MeOH or AcOH, 0°C to rt, 2-4 h | 75-90% | Environmentally friendly, green oxidant | May require optimization of catalyst |
| Oxone oxidation | Oxone (KHSO₅) | Acetone/H₂O, rt, 1-3 h | 70-85% | Stable solid oxidant, convenient handling | Less effective for sterically hindered substrates |
| Sodium periodate | NaIO₄ | MeOH/H₂O, rt, 6-12 h | 65-80% | Mild conditions, selective | Slower reaction, may require longer times |
Preparation of Isoxazole-5-carboxylic Acid
Classical Methods for Isoxazole Synthesis
The isoxazole ring, a key structural component of our target molecule, can be synthesized through several well-established methods. According to literature, the first contribution to isoxazole chemistry was made by Claisen in 1903, who synthesized isoxazole by oximation of propargylaldehyde acetal.
One of the most common approaches for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Nitrile oxides can be generated in situ from aldoximes or primary nitro compounds, and their reaction with alkynes proceeds with regioselectivity influenced by both steric and electronic factors.
Another classical approach involves the condensation of β-diketones or β-ketoesters with hydroxylamine, which proceeds through initial oximation followed by cyclization.
Table 8: Classical Methods for Isoxazole Synthesis
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | Aldoxime or nitro compound, alkyne, chlorinating agent | Various conditions | 70-90% | Regioselective, versatile | Requires preparation of nitrile oxide |
| Condensation of β-diketones | β-Diketone, NH₂OH·HCl, Base | EtOH or MeOH, reflux, 2-4 h | 65-85% | Simple procedure, available starting materials | Limited substitution patterns |
| Claisen approach | Propargylaldehyde derivative, NH₂OH·HCl | Various conditions | 60-80% | Historical significance | Limited applicability, specialized precursors |
Regioselective Approaches
In the synthesis of isoxazole-5-carboxylic acid, regioselectivity is a critical consideration to ensure the correct position of the carboxylic acid group. Several regioselective methods have been developed for the synthesis of specifically substituted isoxazoles.
Amide Bond Formation Strategies
Direct Coupling Methods
The formation of the amide bond between the aminoethyl-functionalized thiadiazole and isoxazole-5-carboxylic acid represents a critical step in the synthesis of our target compound. Direct coupling methods typically involve the activation of the carboxylic acid followed by reaction with the amine component.
One of the most common approaches for amide formation employs coupling reagents such as carbodiimides (e.g., DCC, EDC), which activate the carboxylic acid to form an O-acylisourea intermediate that can react with the amine. These reactions are often conducted in the presence of additives like HOBt or HOAt, which suppress racemization and enhance the reactivity of the activated species.
According to literature, a general procedure for the synthesis of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates with arylalkylamines in boiling xylene. While this specific example involves a different heterocyclic system, the general principles of amide formation are applicable to our target compound.
Table 11: Direct Coupling Methods for Amide Bond Formation
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Carbodiimide coupling | Isoxazole-5-COOH, Amine, EDC or DCC, HOBt | DMF or CH₂Cl₂, 0°C to rt, 4-12 h | 75-90% | Mild conditions, widely used | Side reactions, difficult purification from urea byproduct |
| HATU/HBTU coupling | Isoxazole-5-COOH, Amine, HATU or HBTU, DIPEA | DMF, 0°C to rt, 2-6 h | 80-95% | Fast reaction, high yields | Expensive reagents, potential guanidinium byproducts |
| PyBOP coupling | Isoxazole-5-COOH, Amine, PyBOP, Base | DMF, rt, 2-4 h | 75-90% | Efficient, minimal racemization | Relatively expensive reagent |
| T3P coupling | Isoxazole-5-COOH, Amine, T3P, DIPEA | EtOAc or CH₂Cl₂, 0°C to rt, 1-3 h | 80-95% | Clean reaction, water-soluble byproducts | Limited solvent compatibility |
Activated Ester Approaches
Activated ester methods represent another important category of amide formation strategies. These approaches involve converting the carboxylic acid to a more reactive ester derivative, which can then undergo aminolysis with the amine component under mild conditions.
Common activated esters include NHS (N-hydroxysuccinimide) esters, pentafluorophenyl esters, and HOBt esters. These activated species can be isolated or generated in situ, depending on the specific requirements of the synthesis.
Table 12: Activated Ester Methods for Amide Bond Formation
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| NHS ester method | Isoxazole-5-COOH, NHS, DCC, then amine | DMF or CH₂Cl₂, various conditions | 75-90% | Stable activated intermediate, can be isolated | Multiple steps if intermediate is isolated |
| Pentafluorophenyl ester method | Isoxazole-5-COOH, PfpOH, DCC, then amine | Various conditions | 80-90% | Highly reactive, good for hindered amines | Expensive activating agent |
| Mixed anhydride method | Isoxazole-5-COOH, ClCO₂iBu, Base, then amine | THF, -10°C to rt, 1-3 h | 70-85% | Economical, rapid reaction | Potential for side reactions (amine attack at wrong carbonyl) |
| Acid chloride method | Isoxazole-5-COOH, SOCl₂ or (COCl)₂, then amine, base | Various conditions | 75-90% | Highly reactive, rapid reaction | Harsh conditions for acid chloride formation |
Complete Synthetic Routes to the Target Compound
Linear Synthetic Approach
A linear synthetic approach to N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide involves a sequential buildup of the molecule, starting from a single precursor and proceeding through a series of transformations to construct each structural element.
One possible linear route begins with ortho-phenylenediamine, which is converted to benzo[c]thiadiazole, followed by N-methylation, S-oxidation, N-alkylation with a protected aminoethyl unit, deprotection of the amine, and finally amide coupling with isoxazole-5-carboxylic acid.
Table 13: Linear Synthetic Route to the Target Compound
Convergent Synthetic Approach
A convergent synthetic approach involves the separate preparation of key fragments, which are then combined in a late-stage coupling reaction. This strategy can be more efficient than a linear approach, particularly for complex targets, as it minimizes the number of transformations performed on advanced intermediates.
For our target compound, a convergent route would involve the parallel synthesis of the 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine fragment and the isoxazole-5-carboxylic acid fragment, followed by their coupling to form the final amide bond.
Table 14: Convergent Synthetic Route to the Target Compound
One-Pot Procedures
One-pot procedures, in which multiple transformations are performed sequentially without isolation of intermediates, can offer significant advantages in terms of efficiency, yield, and environmental impact. While the complete synthesis of our target compound may be too complex for a single one-pot procedure, certain segments of the synthesis might be amenable to this approach.
For example, the formation of the benzo[c]thiadiazole and its subsequent N-methylation might be performed in a one-pot sequence. Similarly, the deprotection of the Boc-protected aminoethyl group and the subsequent amide coupling could potentially be combined into a one-pot procedure.
Table 15: Potential One-Pot Procedures in the Synthesis of the Target Compound
| Sequence | Transformations | Reagents | Conditions | Expected Yield | Advantages |
|---|---|---|---|---|---|
| One-pot thiadiazole formation and N-methylation | 1. Thiadiazole ring formation 2. N-Methylation |
1. SOCl₂, Et₃N 2. CH₃I, NaH |
Various conditions | 65-75% | Avoids isolation of potentially sensitive intermediate |
| One-pot deprotection and coupling | 1. Boc deprotection 2. Amide coupling |
1. TFA 2. Isoxazole-5-COOH, HATU, DIPEA |
Various conditions | 75-85% | Streamlined process, reduced solvent usage |
| One-pot isoxazole synthesis | 1. Nitrile oxide formation 2. Cycloaddition |
Various reagents | Various conditions | 70-80% | Direct formation of isoxazole from simple precursors |
Optimized Synthesis Process
Based on the methods discussed in previous sections, we propose an optimized synthetic process for N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide that balances efficiency, yield, and practical considerations.
Process Flow and Critical Parameters
The optimized process follows a convergent approach, with parallel synthesis of the key fragments followed by a final coupling step. This approach minimizes the number of transformations on complex intermediates and allows for independent optimization of each fragment synthesis.
Table 16: Optimized Process for the Synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide
Yield Optimization and Troubleshooting
For each step in the synthesis, specific measures can be implemented to optimize yields and address potential issues:
Table 17: Yield Optimization and Troubleshooting Strategies
| Synthetic Step | Common Issues | Optimization Strategies | Troubleshooting Measures |
|---|---|---|---|
| Thiadiazole formation | Incomplete reaction, side products | Slow addition of SOCl₂, temperature control | Extend reaction time, adjust base equivalents |
| N-Methylation | Over-alkylation, incomplete reaction | Precise control of alkylating agent equivalents | Careful temperature control, monitor by HPLC |
| S-Oxidation | Incomplete oxidation, over-oxidation | Controlled m-CPBA addition, temperature monitoring | Adjust oxidant equivalents, optimize reaction time |
| N-Alkylation | Elimination side reactions, poor conversion | Selection of appropriate base, inert atmosphere | Use of phase transfer catalysts, optimization of temperature |
| Boc deprotection | Incomplete deprotection | Quality of TFA, reaction time | Monitor by HPLC, adjust acid concentration |
| Isoxazole synthesis | Poor regioselectivity, side reactions | Catalyst optimization, temperature control | Adjust reagent ratios, optimize reaction conditions |
| Amide coupling | Hydrolysis, incomplete coupling | Dry conditions, reagent quality | Use of molecular sieves, optimization of coupling agent |
Analytical Methods for Structure Confirmation
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure of N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide. The following spectroscopic methods provide complementary information about different aspects of the molecular structure.
Table 18: Expected Spectroscopic Data for N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide
| Technique | Key Diagnostic Features | Expected Values | Interpretation |
|---|---|---|---|
| ¹H NMR | N-CH₃ | δ 3.2-3.4 ppm (s, 3H) | N-methyl group of thiadiazole |
| ¹H NMR | N-CH₂-CH₂-NH | δ 3.6-3.8 ppm (t, 2H) and δ 3.4-3.6 ppm (t, 2H) | Ethylene bridge protons |
| ¹H NMR | NH-CO | δ 8.0-8.5 ppm (br t, 1H) | Amide NH proton |
| ¹H NMR | Isoxazole CH | δ 6.5-7.0 ppm (s, 1H) | Isoxazole ring proton |
| ¹H NMR | Benzo ring CHs | δ 7.2-8.0 ppm (m, 4H) | Aromatic protons of benzo ring |
| ¹³C NMR | Amide C=O | δ 160-165 ppm | Carbonyl carbon |
| ¹³C NMR | Isoxazole carbons | δ 150-170 ppm and δ 100-110 ppm | Quaternary and CH carbons of isoxazole |
| IR | Amide N-H stretching | 3300-3500 cm⁻¹ | Secondary amide NH |
| IR | Amide C=O stretching | 1630-1690 cm⁻¹ | Amide carbonyl |
| IR | S=O stretching | 1300-1350 cm⁻¹ and 1120-1170 cm⁻¹ | Dioxide functional group |
| Mass Spec | Molecular ion | m/z 321.0652 [M+H]⁺ | Confirmation of molecular formula |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of the target compound and monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is particularly valuable for analyzing compounds like N-(2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide.
Table 19: Chromatographic Methods for Purity Assessment
| Method | Conditions | Detection | Application | Expected Results |
|---|---|---|---|---|
| Analytical HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | UV 254 nm | Purity assessment | >98% purity, retention time 5-7 min (method dependent) |
| Analytical TLC | Silica gel, Ethyl acetate/Hexane (1:1) | UV, Ninhydrin | Reaction monitoring | Rf value 0.3-0.5 (system dependent) |
| Preparative HPLC | C18 column, Acetonitrile/Water gradient | UV 254 nm | Final purification | >99% purity, yield 75-85% from crude |
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: This compound is prone to oxidation reactions due to the presence of sulfur and nitrogen atoms within the thiadiazole ring.
Reduction: The compound can also be reduced under appropriate conditions, potentially altering the electronic properties of the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoxazole ring and the carboxamide group.
Common Reagents and Conditions: Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminium hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed: Reaction conditions will dictate the major products. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in amine derivatives. Substitution reactions often yield modified isoxazole or benzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is utilized across several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.
Medicine: The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with specific molecular targets through hydrogen bonding, van der Waals forces, and covalent modifications, altering the activity or function of these targets.
Molecular Targets and Pathways Involved: Potential targets include enzymes, receptors, and nucleic acids. The compound may modulate signaling pathways by inhibiting or activating key molecular players, influencing cellular processes like apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural Analysis
- Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole dioxide core distinguishes it from oxadiazole (Compound XV) or thiazole analogs ([3a–s]).
- Substituent Effects : The isoxazole-5-carboxamide group shares similarities with 2G11’s benzo[c]isoxazole carboxamide but lacks the indole substituent, which may reduce neurospecificity . Compared to thiazole-5-carboxamides, the isoxazole ring offers different hydrogen-bonding and steric profiles .
Pharmacological and Functional Insights
- Neuroprotection : 2G11 demonstrates that benzo[c]isoxazole carboxamides can mitigate neuronal death via AMPK modulation. The target compound’s thiadiazole dioxide core may further enhance metabolic stability, a critical factor in CNS drug design .
- Enzyme Inhibition : Thiazole-5-carboxamides (e.g., [3a–s]) show receptor antagonism, suggesting that the target compound’s isoxazole carboxamide could similarly interact with kinase or protease targets .
Research Findings and Implications
- Metabolic Stability: Sulfonyl groups in the thiadiazole dioxide core may reduce oxidative metabolism compared to non-sulfonylated analogs, as observed in benzothiazole dioxides .
- Target Selectivity : The absence of bulky aromatic substituents (e.g., indole in 2G11) might limit off-target effects but reduce specificity for neurological targets .
- Synthetic Feasibility : Modular coupling strategies (e.g., CuAAC in Compound XV) could streamline derivatization of the ethyl-isoxazole linker .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and antifungal properties.
- Isoxazole moiety : Often associated with various pharmacological effects.
- Carboxamide functional group : Enhances the compound's solubility and reactivity.
Molecular Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the thiadiazole ring followed by the introduction of the isoxazole and carboxamide groups.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to isoxazoles. For instance, a study synthesized a series of 3,5-diaryl isoxazole derivatives that exhibited selective cytotoxicity against prostate cancer cells (PC3) while showing minimal effects on non-tumorigenic cells (PNT1a). The most promising compound demonstrated a selectivity comparable to established chemotherapeutics like 5-FU .
Antidepressant Activity
Another relevant study evaluated benzoxazole derivatives for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in antidepressant therapy. Compounds with similar structural motifs to this compound showed significant antidepressant-like effects in behavioral models such as the forced swimming test (FST) and tail suspension test (TST) .
Case Study 1: Anticancer Evaluation
In a comparative study involving various isoxazole derivatives, compound 26 was noted for its high selectivity towards cancer cells. The binding mode was investigated using molecular docking simulations, revealing interactions with key proteins involved in cancer cell proliferation .
Case Study 2: Neuropharmacological Effects
Research on related compounds indicated that structural modifications can significantly influence the binding affinity at serotonin receptors. The implications for drug design suggest that further exploration of the thiadiazole and isoxazole linkages could lead to novel antidepressant therapies .
Q & A
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer :
- Standardized protocols : Replicate assays using identical cell lines (e.g., HepG2 instead of HEK293) and concentrations (IC₅₀ vs. IC₉₀).
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models.
- Orthogonal assays : Validate antimicrobial activity with both MIC and time-kill curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
